Cas no 341968-11-4 (4-Methyl-N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]benzohydrazide)
341968-11-4 structure
Product Name:4-Methyl-N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]benzohydrazide
Número CAS:341968-11-4
MF:C15H15N3O3S2
Megavatios:349.42790055275
CID:5025877
Update Time:2023-08-25
4-Methyl-N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]benzohydrazide Propiedades químicas y físicas
Nombre e identificación
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- 4-methyl-N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]benzohydrazide
- 4-methyl-N'-[1-methyl-2,2-dioxo-2,3-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazin-4(1H)-yliden]benzenecarbohydrazide
- 4-Methyl-N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]benzohydrazide
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- Renchi: 1S/C15H15N3O3S2/c1-10-3-5-11(6-4-10)15(19)17-16-12-9-23(20,21)18(2)13-7-8-22-14(12)13/h3-8H,9H2,1-2H3,(H,17,19)/b16-12+
- Clave inchi: UDGKEFCCOHWYAU-FOWTUZBSSA-N
- Sonrisas: S1(C/C(/C2=C(C=CS2)N1C)=N\NC(C1C=CC(C)=CC=1)=O)(=O)=O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 2
- Complejidad: 592
- Xlogp3: 2.5
- Superficie del Polo topológico: 116
4-Methyl-N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]benzohydrazide Literatura relevante
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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